
1-(Diethoxymethyl)-1-ethynylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethoxymethyl)-1-ethynylcyclopropane is an organic compound that features a cyclopropane ring substituted with a diethoxymethyl group and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)-1-ethynylcyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method includes the reaction of 2-phenyl-gemdichlorocyclopropane with ethyl alcohol in the presence of a solid alkali to yield phenylacrolein diethyl acetal. This intermediate can then undergo further reactions to introduce the ethynyl group and form the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diethoxymethyl)-1-ethynylcyclopropane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Diethoxymethyl)-1-ethynylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(Diethoxymethyl)-1-ethynylcyclopropane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the cyclopropane ring provides structural stability. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparación Con Compuestos Similares
- 1-(Diethoxymethyl)cyclopropane
- 1-Ethynylcyclopropane
- 1-(Methoxymethyl)-1-ethynylcyclopropane
Comparison: 1-(Diethoxymethyl)-1-ethynylcyclopropane is unique due to the presence of both diethoxymethyl and ethynyl groups on the cyclopropane ring. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its similar compounds .
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1-(diethoxymethyl)-1-ethynylcyclopropane |
InChI |
InChI=1S/C10H16O2/c1-4-10(7-8-10)9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3 |
Clave InChI |
WUPZUEOXXUMYAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1(CC1)C#C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


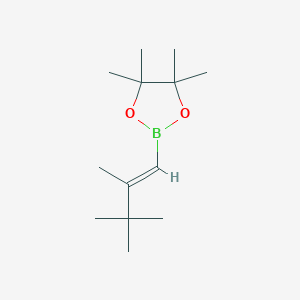

![5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13587255.png)
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B13587270.png)
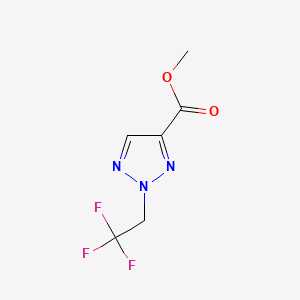
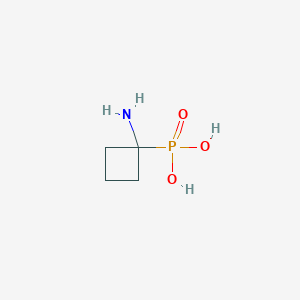
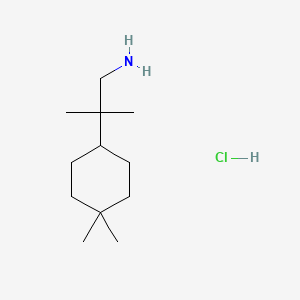

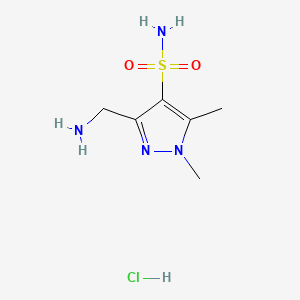
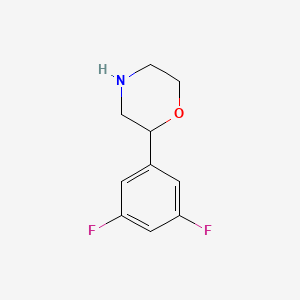
![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride](/img/structure/B13587305.png)



